4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
4-Chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused triazolothiazole core linked to a chlorophenylsulfonamide moiety via an ethyl chain. Chlorine at the para position of the benzene ring likely improves lipophilicity, influencing membrane permeability and binding affinity.
Properties
IUPAC Name |
4-chloro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-14-6-8-16(9-7-14)27(24,25)20-11-10-15-12-26-18-21-17(22-23(15)18)13-4-2-1-3-5-13/h1-9,12,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVKJABKLXGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves the formation of the triazole and thiazole rings followed by their fusion. One common method involves the reaction of 2-phenyl-1,2,4-triazole with a thiazole derivative under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process with rigorous purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Triazole-thiazole core formation | Cyclocondensation of thiosemicarbazide derivatives with α-haloketones in DMF, 80–100°C, 12–24 hr | 65–78% | |
| 2 | Sulfonamide coupling | Reaction of triazole-thiazole intermediate with 4-chlorobenzenesulfonyl chloride, TEA catalyst, DCM, 0–5°C, 2 hr | 82–90% | |
| 3 | Ethyl linker introduction | Nucleophilic substitution using ethylenediamine derivatives, K₂CO₃, DMF, 60°C, 6 hr | 70–75% |
Critical factors include temperature control (<5°C during sulfonamide coupling to minimize side reactions) and solvent choice (DMF enhances nucleophilicity in cyclocondensation).
Substitution Reactions
The chloro group at the benzene ring undergoes nucleophilic aromatic substitution (NAS):
Table 2: Substitution Reactions of the Chloro Group
The electron-withdrawing sulfonamide group activates the chloro substituent for NAS, particularly under Cu-catalyzed conditions .
Sulfonamide Reactivity
The sulfonamide (-SO₂NH-) group participates in:
(a) Alkylation/Acylation
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 4 hr | N-Methylated derivative | 85% | |
| Acylation | AcCl, pyridine | RT, 2 hr | N-Acetylated derivative | 78% |
(b) Hydrolysis
| Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| 10% H₂SO₄, reflux, 6 hr | Benzenesulfonic acid derivative | 92% | Degradation pathway under strong acid |
Triazole-Thiazole Core Modifications
The fused triazole-thiazole system exhibits limited reactivity due to aromatic stabilization but undergoes:
(a) Electrophilic Substitution
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 1 hr | C-5 of thiazole | Nitro derivative | 55% | |
| Br₂, FeCl₃ | DCM, RT, 2 hr | C-7 of triazole | Bromo derivative | 60% |
(b) Coordination Reactions
| Metal Salt | Conditions | Complex | Application | Source |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, reflux, 3 hr | Cu(II)-triazole-thiazole complex | Catalytic activity in cross-couplings |
Cross-Coupling Reactions
The aryl chloride moiety participates in palladium-catalyzed couplings:
Table 3: Cross-Coupling Reactions
Stability and Degradation
Scientific Research Applications
Structure and Properties
This compound contains several functional groups:
- A chloro-substituted benzene ring .
- A sulfonamide group , which is known for its antibacterial properties.
- A triazolo-thiazole moiety , which contributes to its biological activity.
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic effects in the following areas:
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can be effective against a range of pathogens, including bacteria and fungi. For instance:
- Triazole derivatives have been reported to possess antibacterial activity comparable to established antibiotics like ciprofloxacin and vancomycin against resistant strains such as MRSA .
- The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
The unique structure of this compound allows it to interact with various biological targets implicated in cancer progression:
- Triazoles have been noted for their ability to inhibit enzymes involved in tumor growth and metastasis .
- The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Effects
Research suggests that compounds similar to this one can exhibit anti-inflammatory properties by inhibiting specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). This makes them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the efficacy of triazole-thiazole derivatives in various biological assays:
Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested against a panel of bacterial strains. Results indicated that certain modifications on the phenyl ring significantly enhanced antimicrobial potency (MIC values as low as 0.25 μg/mL) .
Study 2: Anticancer Activity
In vitro studies demonstrated that triazole-containing compounds could inhibit proliferation in cancer cell lines by inducing apoptosis through caspase activation pathways .
Industrial Applications
Beyond medicinal chemistry, the compound's antimicrobial properties suggest potential applications in:
- Coatings and Preservatives : Utilized in formulations where microbial resistance is critical.
- Agricultural Chemicals : Potential use as a fungicide or bactericide due to its efficacy against plant pathogens.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related sulfonamide and heterocyclic derivatives from the evidence:
Key Differences in Core Structures
- Triazolothiazole vs. Triazolothiadiazole : The target compound’s triazolothiazole core differs from the triazolothiadiazole in by replacing a sulfur atom with a nitrogen, altering electronic properties and binding interactions.
- Sulfonamide vs. Acetamide : The sulfonamide group in the target compound offers stronger acidity (pKa ~10) compared to acetamide derivatives (e.g., ), affecting solubility and target engagement .
Substituent Effects
- Chlorophenyl vs.
- Ethyl Linker vs. Methyl Groups : The ethyl chain in the target compound may confer greater conformational flexibility compared to rigid methyl substituents in .
Pharmacological and Physicochemical Insights
While direct activity data for the target compound are unavailable, structural analogs suggest:
- Antimicrobial Potential: Sulfonamide derivatives (e.g., ) often inhibit dihydropteroate synthase in bacteria.
- Enzyme Inhibition : Triazole-thioacetamide compounds (e.g., ) target enzymes like carbonic anhydrase or kinases.
Biological Activity
4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates both triazole and thiazole moieties, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. The mechanism involves:
- Target Interaction : The compound targets kinases and other receptors critical for cell proliferation and survival.
- Binding Mechanism : It binds to target proteins through hydrogen bonding and hydrophobic interactions, altering their conformation and inhibiting their activity. For instance, when targeting a kinase, it may prevent the phosphorylation of downstream substrates, disrupting essential signaling pathways for cell growth and division.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, it showed potent activity against Jurkat and HT-29 cells .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances its anticancer efficacy. Compounds with specific substitutions at the 4-position of the phenyl ring exhibited increased activity against cancer cells .
Antimicrobial Activity
This compound also shows promising antimicrobial effects:
- Broad-Spectrum Activity : It was effective against both drug-sensitive and drug-resistant strains of Gram-positive bacteria. The antibacterial activity was reported to be significantly higher than that of standard antibiotics like ampicillin .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Anti-inflammatory and Antioxidant Properties
In addition to its anticancer and antimicrobial activities, there is evidence suggesting anti-inflammatory and antioxidant effects:
- Inflammation Models : In preclinical models, the compound exhibited a reduction in inflammatory markers, indicating potential use in treating inflammatory diseases .
- Antioxidant Activity : Studies have shown that derivatives of this compound possess antioxidant properties that could mitigate oxidative stress-related damage in cells .
Case Studies
Several studies have explored the biological activity of related compounds in the same class:
- Anticancer Efficacy : A study demonstrated that thiazole-containing compounds exhibited significant cytotoxicity in various cancer models. Compounds with similar structural motifs as this compound were shown to inhibit tumor growth effectively .
- Antimicrobial Research : Another research highlighted the development of triazole derivatives that displayed enhanced antibacterial properties against resistant strains. The findings suggest a correlation between structural modifications and increased antibacterial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of triazole precursors with sulfonamide derivatives. Key steps include refluxing substituted benzaldehydes with 4-amino-triazole intermediates in ethanol under acidic conditions (glacial acetic acid) for 4–6 hours . Critical parameters affecting yield include solvent polarity (absolute ethanol maximizes intermediate solubility), stoichiometric ratios (1:1 molar ratio of aldehyde to triazole), and temperature control (reflux at ~78°C minimizes side reactions). Post-reaction purification involves reduced-pressure solvent evaporation and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the sulfonamide NH proton (δ 10.2–11.5 ppm) and distinguishes thiazole/triazole ring protons (δ 7.5–8.5 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 486.0321). Single-crystal X-ray diffraction (SC-XRD) validates the triazolo-thiazole fused ring system and sulfonamide geometry, with R-factors <0.05 ensuring precision .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Methodological Answer : Use the MTT assay for cytotoxicity profiling against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. For antimicrobial activity, employ broth microdilution (MIC determination) against S. aureus and E. coli. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications enhance selectivity against bacterial PPTase enzymes while minimizing off-target effects?
- Methodological Answer : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve binding to PPTase active sites, as shown in analogs targeting acps-PPTase . Introduce steric hindrance via alkylation of the ethyl linker (e.g., methyl branching) to reduce interaction with mammalian carbonic anhydrase isoforms. Computational docking (AutoDock Vina) and molecular dynamics simulations (50 ns runs) can predict binding affinities and guide rational design .
Q. What strategies resolve contradictions in antitumor activity data across different cancer cell lines?
- Methodological Answer : Contradictions may arise from cell-specific expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Conduct RNA-seq to identify overexpression of ABC transporters in resistant lines (e.g., NCI/ADR-RES). Co-administer inhibitors (e.g., verapamil for P-gp) to assess activity restoration. Validate using 3D spheroid models, which better replicate tumor microenvironments .
Q. How does microwave-assisted synthesis improve efficiency compared to classical methods for triazolo-thiazole derivatives?
- Methodological Answer : Microwave irradiation (150 W, 100°C) reduces reaction times from 6 hours to 20–30 minutes by enhancing reaction kinetics. Yields increase by 15–20% due to uniform heating and reduced side reactions (e.g., oxidation of thiol intermediates). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize power settings using Design of Experiments (DoE) models .
Q. What mechanistic insights explain the compound’s dual inhibitory effects on COX-2 and 5-LOX pathways?
- Methodological Answer : The sulfonamide group chelates Fe³⁺ in 5-LOX’s active site (Kd ~2.1 μM), while the triazolo-thiazole core occupies COX-2’s hydrophobic pocket (docking score: −9.2 kcal/mol). Validate via enzyme inhibition assays (COX-2 IC₅₀: 0.8 μM; 5-LOX IC₅₀: 1.5 μM) and site-directed mutagenesis of key residues (e.g., COX-2 Arg120) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
